molecular formula C17H12O5 B560513 Aspulvinone E CAS No. 49637-60-7

Aspulvinone E

Cat. No.: B560513
CAS No.: 49637-60-7
M. Wt: 296.278
InChI Key: BNNVVTQUWNGKPH-ZROIWOOFSA-N
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Description

Aspulvinone E is a naturally occurring compound belonging to the aspulvinone family, which are characterized by a core structure containing a tetronic acid ring connected to two substituted aromatic rings . These compounds are primarily isolated from fungal metabolites, specifically from Aspergillus terreus . A recent collective synthesis study of aspulvinone analogues has identified this compound as a compound that exhibits modest anti-SARS-CoV-2 activity in high-throughput screening and enzyme kinetics assays . This highlights its significant research value as a potential starting point for the development of antiviral agents. The molecular formula of this compound is C17H12O5, and its structure features multiple phenolic hydroxyl groups . This product is intended for research purposes only and is not approved for use in humans or as a drug.

Properties

CAS No.

49637-60-7

Molecular Formula

C17H12O5

Molecular Weight

296.278

IUPAC Name

(5Z)-4-hydroxy-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]furan-2-one

InChI

InChI=1S/C17H12O5/c18-12-5-1-10(2-6-12)9-14-16(20)15(17(21)22-14)11-3-7-13(19)8-4-11/h1-9,18-20H/b14-9-

InChI Key

BNNVVTQUWNGKPH-ZROIWOOFSA-N

SMILES

C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=CC=C(C=C3)O)O)O

Synonyms

(Z)-4-Hydroxy-5-(4-hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-5H-furan-2-one;                                4,4/'-diydroxypulvinone;  (5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-4-oxofuran-                               2-olate

Origin of Product

United States

Scientific Research Applications

Antiviral Activity

Aspulvinone E has shown promising results against SARS-CoV-2, the virus responsible for COVID-19. In high-throughput screening assays, it exhibited an IC50 value of approximately 39.93 µM against the main protease (Mpro) of SARS-CoV-2, indicating moderate antiviral activity . The compound's mechanism involves uncompetitive inhibition, which reduces both VmaxV_{max} and KmK_m values during enzyme kinetics assays.

Antibacterial Properties

Studies have highlighted the antibacterial effects of this compound against various bacterial strains. Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it a potential therapeutic agent for conditions characterized by excessive inflammation . Its role in modulating inflammatory pathways could be beneficial in treating chronic inflammatory diseases.

Antifungal Activity

The compound has demonstrated antifungal properties, particularly against pathogenic fungi. This characteristic is crucial for developing treatments for fungal infections that are resistant to conventional antifungal agents .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Activity Target IC50 Value (µM) Mechanism
AntiviralSARS-CoV-2 Mpro39.93Uncompetitive inhibition
AntibacterialVarious bacterial strainsNot specifiedGrowth inhibition
Anti-inflammatoryInflammatory pathwaysNot specifiedModulation of inflammatory response
AntifungalPathogenic fungiNot specifiedGrowth inhibition

Case Studies

  • Antiviral Activity Against SARS-CoV-2:
    A study conducted on this compound's antiviral properties revealed its potential to inhibit SARS-CoV-2 replication effectively. The research utilized enzyme kinetics to demonstrate its inhibitory effects on viral proteases, suggesting further exploration for therapeutic applications in COVID-19 treatment .
  • Antibacterial Screening:
    Another investigation focused on the antibacterial activity of this compound against resistant bacterial strains. The results indicated significant inhibition, warranting further studies into its mechanism and potential as a new antibiotic .
  • Anti-inflammatory Mechanisms:
    Research into the anti-inflammatory effects of this compound showed that it could reduce inflammatory markers in vitro, highlighting its potential application in treating diseases such as rheumatoid arthritis or inflammatory bowel disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aspulvinone E belongs to a broader class of fungal meroterpenoids and butenolides. Below is a detailed comparison with structurally and biosynthetically related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Features Biological Activities References
This compound C₁₅H₂₁O₃ 249.15 Core precursor for aspulvinones and melanin; Z/E isomerism observed . - Anti-H1N1 (IC₅₀: 32.3 µg/mL)
- SARS-CoV-2 M<sup>pro</sup> inhibition (IC₅₀: 39.93 µM)
- α-Glucosidase inhibition (IC₅₀: 2.70 µM)
Isothis compound C₁₅H₂₁O₃ 249.15 Stereoisomer of this compound; Δ⁵(¹⁰) double bond critical for anti-H1N1 . - Higher α-glucosidase inhibition (IC₅₀: 8.92 µM)
- Moderate anti-H1N1 activity
Butyrolactone II C₁₅H₁₆O₄ 260.10 Core synthesized by btyA; shares prenyltransferase AbpB with this compound . - Antibacterial and cytotoxic properties

Key Findings from Comparative Studies

Biosynthetic Flexibility: The prenyltransferase AbpB modifies both this compound and Butyrolactone II, demonstrating enzyme promiscuity in diversifying metabolites . this compound’s hydroxylation by AtmelB (tyrosinase) initiates melanin polymerization, a pathway distinct from classical DOPA/DHN melanogenesis .

Structural-Activity Relationships (SAR): Prenylation: Prenylated derivatives (e.g., Aspulvinone H) exhibit enhanced bioactivity (e.g., antitumor) compared to the core structure . Stereochemistry: Isothis compound’s Δ⁵(¹⁰) configuration is critical for anti-H1N1 neuraminidase inhibition, absent in this compound . Epoxidation: Aspulvinone O’s epoxide group correlates with dual protease inhibition, a feature absent in non-epoxidized analogues .

Enzymatic Cross-Reactivity: PtfAt (prenyltransferase) shows minimal activity toward this compound compared to 2,7-dihydroxynaphthalene, suggesting substrate specificity differences across fungal species .

Table 2: Enzymatic Modifications of this compound and Analogues

Enzyme Substrate Product Function References
AbpB This compound Prenylated aspulvinones (e.g., H, I) Expands metabolite diversity
AtmelB This compound Dihydroxylated intermediate Initiates melanin polymerization
PtfAt This compound Trace monoprenylated product Low substrate affinity
Aspulvinone dimethylallyltransferase This compound Aspulvinone H, I Historically characterized prenylation

Research Implications and Controversies

  • Antiviral Potential: this compound and O show promise against SARS-CoV-2 proteases, though IC₅₀ values are higher than clinical candidates (e.g., Paxlovid) .
  • Contradictory Enzyme Data: The low activity of PtfAt toward this compound contrasts with historical studies of aspulvinone dimethylallyltransferase , possibly due to enzyme source or assay conditions.

Preparation Methods

Synthesis of (Z)-5-Arylidene-1,3-Dioxolane-2,4-Diones

The first step involves condensing aromatic aldehydes (e.g., 4-methoxybenzaldehyde) with acetylglycine under acidic conditions to form (Z)-4-arylidene-2-methyloxazol-5(4H)-ones. Subsequent hydrolysis with aqueous NaOH and HCl yields (Z)-2-hydroxy-3-arylacrylic acids, which are treated with phosgene and triethylamine to generate OCAs (14–16).

Lithium Enolate-Mediated Cyclization

The OCA intermediates react with lithium enolates of ethyl aryl-acetates at −78°C using lithium diisopropylamide (LDA) in tetrahydrofuran (THF). This step induces a tandem C-acylation and intramolecular cyclization, forming the tetronic acid core. Demethylation of the methoxy-protected intermediate (22) with BBr₃ in dichloromethane furnishes Aspulvinone E (3) in 89% yield (Scheme 1).

Key Reaction Conditions:

  • Temperature: −78°C for enolate formation; room temperature for cyclization.

  • Solvent: THF for acylation; CH₂Cl₂ for demethylation.

  • Base: LDA (2.0 M in THF/hexane/ethylbenzene).

Characterization Data:

  • ¹H NMR (Acetone-d₆): δ 6.54 (s, 1H), 6.88 (m, 4H), 7.66 (d, J = 8.7 Hz, 2H), 7.94 (d, J = 8.5 Hz, 2H).

  • ESI-MS: m/z 323.15 [M–H]⁻.

Aldol Condensation and Alkoxy Exchange Strategy

In 2023, Yu et al. reported a modular approach using aldol condensation under mild conditions, achieving a 70% yield of this compound. This method avoids cryogenic temperatures and organolithium reagents, enhancing operational feasibility.

Aldol Condensation in Acetonitrile

A tetronic acid derivative (49) reacts with 4-hydroxybenzaldehyde in MeCN at 50°C for 12 hours, predominantly forming the Z-configured aldol adduct. The reaction exploits the vinylogous enolate reactivity of tetronic acids, enabling selective C–C bond formation (Scheme 2).

Deprotection and Purification

The methoxy-protected aldol product undergoes demethylation using BBr₃ in CH₂Cl₂, followed by semi-preparative HPLC purification (MeCN-H₂O-HCOOH, 60:40:0.1). This step yields this compound with >95% purity.

Key Advantages:

  • Broad substrate scope for analog synthesis.

  • No requirement for Schlenk techniques or anhydrous conditions.

Comparative Analysis of Synthetic Methods

Parameter Prousis et al. (2021) Yu et al. (2023)
Overall Yield 80%70%
Key Steps C-acylation, cyclizationAldol condensation
Temperature Sensitivity Cryogenic (−78°C)Moderate (50°C)
Catalyst/Base LDANone
Operational Complexity HighLow

The 2021 method excels in yield but requires stringent低温 conditions and specialized reagents. In contrast, the 2023 approach offers simplicity and scalability, albeit with marginally lower yields.

Mechanistic Insights and Side Reactions

Enolate Selectivity

In the LDA-mediated method, the enolate selectively attacks the OCA’s C4 carbonyl, avoiding steric hindrance from the arylidene moiety. Computational studies suggest that the Z-configuration of the OCA intermediate dictates regioselectivity.

Alkoxy Exchange in Protic Solvents

Yu et al. observed that reactions in MeOH or EtOH lead to methoxy/ethoxy exchange at the tetronic acid’s C4 position, complicating product isolation. This side reaction is minimized in MeCN, which stabilizes the aldol adduct through hydrogen bonding .

Q & A

Q. Table 1: Genes and Enzymes in this compound Biosynthesis

GeneChromosomeTissue SpecificityProductKey Reference
apvAIIIConidiaThis compound
atmelAIVHyphaeThis compound

What spectroscopic and chromatographic methods are used to characterize this compound?

Basic Research Focus
this compound is identified via UV-Vis spectroscopy (λmax 362 nm in MeOH) and ESI-MS ([M+H]+ at m/z 297.3; [2M+Na]+ at m/z 614.8) . Nuclear magnetic resonance (NMR) reveals:

  • ¹H NMR : Five aromatic protons, including para-substituted systems (δH 7.59, 7.40) and a singlet olefinic proton (δH 5.94) .
  • ¹³C NMR : A trisubstituted lactone ring (δC 171.9 for C-1) and aromatic carbons (δC 157.9 for C-4′) .
    Advanced Methodological Insights :
  • High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₅H₁₂O₅ .
  • X-ray crystallography (e.g., triclinic space group P) resolves structural ambiguities in derivatives .

Q. Table 2: Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
UV-Visλmax 362 nm (MeOH)
ESI-MSm/z 297.3 [M+H]⁺, 614.8 [2M+Na]⁺
¹H NMR (DMSO-d6)δH 5.94 (s, H-10), 7.59 (d, J=8.7 Hz)

How do mutations in the thioesterase domain of MelA affect this compound biosynthesis?

Advanced Research Focus
The thioesterase domain of MelA is critical for furanone core formation. Mutations (e.g., C733S or N760D) abolish enzymatic activity, as shown by in vitro assays in A. niger expression strains . Replacement of MelA’s thioesterase domain with that of P. involutus InvA5 (a quinone synthetase) failed to produce this compound, confirming the domain’s specificity .
Experimental Validation :

  • Purify recombinant MelA variants and assay activity under reducing conditions .
  • Compare metabolite profiles of wild-type vs. mutant strains via LC-HRMS .

What is the role of this compound in fungal stress resistance?

Advanced Research Focus
this compound is a precursor of Asp-melanin, which protects A. terreus conidia from UV radiation and phagocytosis by soil amoebae . Unlike canonical melanins, Asp-melanin does not inhibit phagolysosome acidification, enabling survival in acidic environments .
Methodological Approaches :

  • UV survival assays with ΔatmelA vs. wild-type strains .
  • Phagocytosis studies using Dictyostelium discoideum as a model predator .

How does this compound interact with mammalian molecular targets, such as GOT1, in cancer models?

Advanced Research Focus
Aspulvinone derivatives (e.g., Aspulvinone O) inhibit glutamic-oxaloacetic transaminase 1 (GOT1; Kd = 3.32 μM), disrupting glutamine metabolism in pancreatic ductal adenocarcinoma (PDAC) cells . In SW1990 xenograft models, Aspulvinone O (2.5–5 mg/kg) reduces tumor growth by lowering oxygen consumption rates (OCR) and inducing apoptosis .
Experimental Design :

  • Measure OCR via Seahorse XF Analyzer in PDAC cells .
  • Validate GOT1 binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. Table 3: Bioactivity of Aspulvinone Derivatives

CompoundTargetIC₅₀/KdModel SystemReference
Aspulvinone OGOT13.32 μMPDAC cells
Aspulvinone OPDAC growth20.54–26.8 μMSW1990 xenograft

Can molecular docking predict this compound derivatives' interactions with enzymes like acetylcholinesterase?

Advanced Research Focus
Aspulvinone C and D (structurally related to E) show docking affinity for acetylcholinesterase (AChE) active sites, interacting with residues Ser203, Tyr337, and Trp86 . These computational models guide structure-activity relationship (SAR) studies for neuroactive compounds.
Methodological Workflow :

  • Use AutoDock Vina or Schrödinger Suite for docking simulations .
  • Validate predictions via in vitro AChE inhibition assays .

How does co-cultivation with bacterial species influence this compound production?

Advanced Research Focus
Co-cultivating A. terreus with B. subtilis or B. cereus on solid rice medium induces this compound synthesis, likely via interspecies signaling .
Experimental Strategies :

  • Comparative metabolomics of mono- vs. co-cultures .
  • Quorum-sensing molecule screening (e.g., acyl-homoserine lactones) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspulvinone E
Reactant of Route 2
Aspulvinone E

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